molecular formula C18H18FNO6 B2653961 [2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 808106-13-0

[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

Cat. No. B2653961
CAS RN: 808106-13-0
M. Wt: 363.341
InChI Key: WHGVGOKIURZUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in various areas of research, including pharmacology, biochemistry, and medicinal chemistry.

Scientific Research Applications

PET Imaging Probes for Alzheimer's Disease

One notable application of compounds related to "[2-(2-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate" is in the development of Positron Emission Tomography (PET) imaging probes for Alzheimer's disease. Research led by Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques. These compounds showed high affinity for Aβ(1-42) aggregates and demonstrated potential as PET agents for detecting Aβ plaques in the living human brain, suggesting a promising avenue for Alzheimer's disease diagnosis and research (Cui et al., 2012).

Antifungal Activities

Another application is found in the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which have demonstrated good antifungal activities. Xu et al. (2007) reported that these compounds showed high inhibitory effects on the growth of various fungi, suggesting their potential use as antifungal agents (Xu et al., 2007).

Binge Eating Disorder Treatment

Research on orexin-1 receptor mechanisms by Piccoli et al. (2012) in a model of binge eating in female rats has explored the effects of certain compounds on compulsive food consumption. The study suggests that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Organocatalytic Asymmetric Synthesis

The organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, as developed by Li, Lin, and Du (2019), is a significant application in medicinal chemistry. This method affords various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields and selectivities, highlighting its importance in the synthesis of pharmacophores (Li, Lin, & Du, 2019).

Environmental Tracers

Studies on the transport properties of fluorobenzoate tracers within highly weathered sediments, as investigated by Seaman (1998), provide insights into the environmental behavior of such compounds. This research has implications for understanding the mobility and sorption characteristics of fluorobenzoates in soil and groundwater systems, which is critical for their use as hydrologic tracers (Seaman, 1998).

properties

IUPAC Name

[2-(2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-7-5-4-6-12(13)19/h4-9H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGVGOKIURZUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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